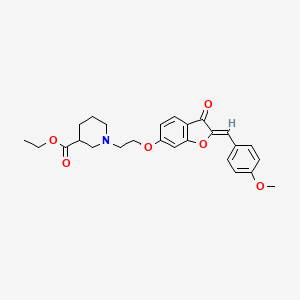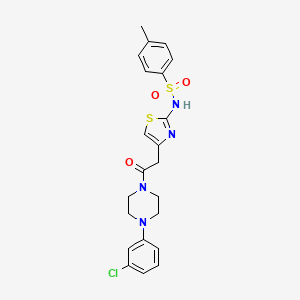![molecular formula C19H18ClFN4O B2732309 3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2309598-32-9](/img/structure/B2732309.png)
3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, a phenyl group, and a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide and a nucleophile.
Formation of the amide bond: The final step involves the formation of the amide bond between the 3-chloro-4-fluorophenyl group and the triazole-containing intermediate. This can be achieved through a condensation reaction using a suitable amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, resulting in the formation of reduced products.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. For example, it could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane or inhibiting key enzymes in the microbial cells. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)propanamide
- 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,4-triazol-2-yl)ethyl)propanamide
- 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide lies in its specific combination of functional groups and structural features. The presence of both the 3-chloro-4-fluorophenyl group and the 1,2,3-triazole ring distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that make it valuable for various applications.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c20-16-12-14(6-8-17(16)21)7-9-19(26)24-18(13-25-22-10-11-23-25)15-4-2-1-3-5-15/h1-6,8,10-12,18H,7,9,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXZVSUZZIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)


![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)


![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732242.png)



